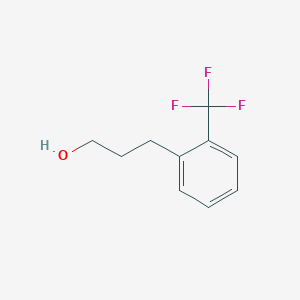
3-(2-(三氟甲基)苯基)丙-1-醇
描述
3-(2-(Trifluoromethyl)phenyl)propan-1-ol is a useful research compound. Its molecular formula is C10H11F3O and its molecular weight is 204.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(Trifluoromethyl)phenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(Trifluoromethyl)phenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物研究
该化合物是合成新型药物化合物的关键中间体。 其独特的化学结构使研究人员能够探索药物开发的新途径,有可能解决广泛的健康问题并改善患者的预后 .
光谱电化学合成
该化合物在与具有光谱电化学性质的化合物合成相关的研究中有所提及。 这些性质对于开发可用于各种应用的材料非常重要,包括传感器,储能和转换技术 .
生物活性
3-(2-(Trifluoromethyl)phenyl)propan-1-ol is an organofluorine compound characterized by the presence of a trifluoromethyl group, which significantly alters its biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in drug development due to its unique structural features and biological activities.
Chemical Structure and Properties
The molecular formula of 3-(2-(trifluoromethyl)phenyl)propan-1-ol is , with a molecular weight of approximately 224.20 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which can influence its interaction with biological targets and improve its pharmacokinetic properties .
The biological activity of 3-(2-(trifluoromethyl)phenyl)propan-1-ol is attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group can enhance binding affinity, potentially modulating enzyme activity and influencing cellular signaling pathways. This compound may also engage in redox reactions, further contributing to its biological effects .
Biological Activities
Research indicates that 3-(2-(trifluoromethyl)phenyl)propan-1-ol exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially acting through mechanisms such as apoptosis induction and inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, which may be relevant in treating conditions characterized by chronic inflammation .
- Antimicrobial Properties : There are indications that this compound could exhibit antimicrobial activity against certain pathogens, making it a candidate for further investigation in the field of infectious diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds containing trifluoromethyl groups. For instance:
- In Vitro Studies : A study demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against cancer cell lines when compared to their non-fluorinated analogs. The IC50 values indicated that the presence of the trifluoromethyl group significantly improved potency.
- Structure-Activity Relationship (SAR) : Research has shown that modifications to the structure of phenolic compounds, including the addition of trifluoromethyl groups, can lead to increased efficacy in inhibiting specific biological targets such as enzymes involved in cancer progression .
Data Tables
The following table summarizes key findings related to the biological activity of 3-(2-(trifluoromethyl)phenyl)propan-1-ol and related compounds:
属性
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6,14H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJCAHDWFQQMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625348 | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191155-81-4 | |
| Record name | 2-(Trifluoromethyl)benzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191155-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















